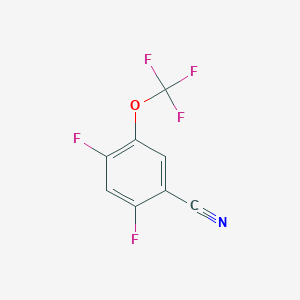

2,4-Difluoro-5-(trifluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

2,4-difluoro-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5NO/c9-5-2-6(10)7(1-4(5)3-14)15-8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVOLIUHRUOFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Trichloronitrobenzene Derivatives

One of the primary routes involves the selective fluorination of 2,4,5-trichloronitrobenzene or its derivatives, employing phase transfer catalysis to replace chlorine atoms with fluorine. This method benefits from high yields and operational simplicity.

- Reactants: 2,4,5-trichloronitrobenzene or 2,4,5-trichlorobenzonitrile.

- Fluorinating agents: Alkali metal fluorides such as sodium fluoride, potassium fluoride, cesium fluoride, or tetraalkyl ammonium fluorides.

- Catalysts: Quaternary ammonium or phosphonium salts facilitate phase transfer, transferring fluoride ions across phases.

- Reaction conditions: Elevated temperatures between 140°C and 200°C, often in dipolar aprotic solvents like dimethylformamide or acetonitrile, with molar ratios of fluoride source ranging from 100% to 300% per chlorine atom to ensure complete substitution.

- Yield and efficiency: Yields typically range from 65% to 85%, with high space-time yields due to concentrated reaction conditions and effective phase transfer catalysis.

- The process allows high selectivity for mono- or di-fluorinated products, with the reaction proceeding predominantly at the chlorine sites ortho or para to existing functional groups.

- The fluorination step is carried out under anhydrous conditions to prevent hydrolysis and side reactions.

Hydrolysis and Conversion to Benzonitrile

After fluorination, the intermediate halogenated compounds are subjected to nucleophilic substitution or reduction steps to generate the nitrile group.

- Reaction with cyanide salts: 2,4,5-trifluorobenzonitrile can be synthesized by reacting fluorinated intermediates, such as 2,4-dichloro-5-fluorobenzonitrile, with alkali metal cyanides under controlled conditions.

- Reaction conditions: Elevated temperatures (around 160°C to 190°C) in dipolar aprotic solvents, with molar excess of cyanide (100-300 mol%) to drive the substitution.

- Yields: Generally high, with efficiencies reaching above 80%, as per patent data, due to the high reactivity of the fluorinated intermediates.

- The process benefits from phase transfer catalysis, which enhances cyanide ion transfer into organic phases, improving reaction rates and yields.

- The use of phase transfer catalysts such as quaternary ammonium salts is critical for process efficiency.

The key challenge is the introduction of the trifluoromethoxy group at the 5-position, which is achieved via:

- Trifluoromethoxylation: Using specialized reagents such as trifluoromethyl hypofluorites or trifluoromethyl iodide in the presence of radical initiators or transition metal catalysts.

- Methodology: This step often involves electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the substrate's electronic properties.

- Optimization: Reaction conditions such as temperature, solvent, and catalyst choice are critical to achieving high regioselectivity and yield.

Summary of Preparation Methods in Data Table

| Method | Starting Material | Key Reagents | Catalysts/Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Fluorination via phase transfer catalysis | 2,4,5-trichloronitrobenzene | Alkali metal fluorides | Quaternary ammonium salts, 140-200°C | 65-85% | High efficiency, selective fluorination |

| Cyanide substitution | Fluorinated intermediates | Alkali metal cyanides | Dipolar aprotic solvents, 160-190°C | >80% | High yield, phase transfer catalysis essential |

| Trifluoromethoxylation | Aromatic precursors | Trifluoromethyl hypofluorites | Radical or electrophilic conditions | Variable | Critical for trifluoromethoxy group installation |

Research Findings and Innovations

- Phase transfer catalysis significantly enhances fluorination efficiency, reducing reaction times and increasing yields.

- High-temperature fluorination (around 180°C) in dipolar aprotic solvents is optimal for selective substitution.

- Use of excess fluorinating agents (up to 300 mol%) ensures complete chlorine-to-fluorine conversion.

- Sequential reactions —fluorination followed by nitrile formation—are most effective when carried out under controlled, inert atmospheres to prevent side reactions.

Notes and Considerations

- The choice of fluorinating agent and catalyst profoundly influences regioselectivity and yield.

- Maintaining anhydrous conditions is critical to prevent hydrolysis of reactive intermediates.

- The process scalability depends on efficient phase transfer catalysis and temperature control.

- Safety precautions are necessary due to the toxicity of cyanide salts and fluorinating reagents.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the trifluoromethoxy group are replaced by other substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield products with different substituents replacing the fluorine atoms or the trifluoromethoxy group.

Scientific Research Applications

2,4-Difluoro-5-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

2-Fluoro-5-(trifluoromethoxy)benzonitrile

- Molecular Formula: C₈H₃F₄NO

- Molecular Weight : 205.11 g/mol

- Key Differences : Lacks the 4-fluoro substituent, reducing electron-withdrawing effects compared to the target compound. Exhibits a refractive index of 1.4385 and 97% purity .

- Applications : Intermediate in organic synthesis; used in photochemical reactions to generate fluorophosgene .

3,4-Difluoro-5-(trifluoromethoxy)benzonitrile

4-(Trifluoromethoxy)benzonitrile

- Molecular Formula: C₈H₄F₃NO

- CAS : 332-25-2

- Key Differences: No fluorine substituents, leading to reduced electron deficiency and lower metabolic stability in biological systems .

Substituent Type and Steric Effects

2,4-Difluoro-5-(trifluoromethyl)benzonitrile

3-Bromo-5-(trifluoromethoxy)benzonitrile

- Molecular Formula: C₈H₃BrF₃NO

- Molecular Weight : 266.02 g/mol

- Key Differences : Bromine at position 3 introduces stronger electron-withdrawing effects and steric hindrance, altering reactivity in cross-coupling reactions .

Physical and Chemical Properties

Biological Activity

2,4-Difluoro-5-(trifluoromethoxy)benzonitrile is an organic compound characterized by its unique molecular structure, which includes difluoro and trifluoromethoxy groups attached to a benzonitrile core. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

The molecular formula of this compound is C8H3F5NO. The presence of multiple fluorine atoms enhances its chemical stability and reactivity, making it a valuable compound in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H3F5NO |

| Molecular Weight | 223.1 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymatic pathways or interact with receptors, leading to various biochemical effects.

Biological Activity

Research has indicated that this compound exhibits potential antimicrobial and antiviral activities. Its mechanism may involve the inhibition of critical metabolic pathways in pathogens or the modulation of host immune responses.

Case Study: Antiviral Activity

In a study examining the antiviral properties of related compounds, derivatives with similar structures demonstrated significant activity against viral pathogens. For instance, compounds featuring trifluoromethoxy groups were noted for their effectiveness against RNA viruses, suggesting that this compound may also possess similar properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Difluorobenzonitrile | Lacks trifluoromethoxy group | Limited activity |

| 5-(Trifluoromethoxy)benzonitrile | Lacks difluoro groups | Moderate activity |

| This compound | Both difluoro and trifluoromethoxy groups | Potentially high activity |

Research Findings

Recent research has focused on optimizing the synthesis of this compound for enhanced biological activity. Studies have revealed that modifications to the molecular structure can significantly influence its efficacy as an antimicrobial agent.

Table 3: Research Findings on Biological Activity

Q & A

Q. What are effective synthetic routes for 2,4-Difluoro-5-(trifluoromethoxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For fluorinated benzonitriles, nucleophilic aromatic substitution (NAS) is common. For example:

- Fluorination : Use KF or CsF in polar aprotic solvents (e.g., DMF) at 80–120°C to introduce fluorine at positions 2 and 4.

- Trifluoromethoxy Introduction : Apply trifluoromethylation via Ullmann coupling or copper-mediated cross-coupling with trifluoromethoxy precursors (e.g., CF₃O-substituted aryl halides) .

Optimization parameters include temperature control (to avoid side reactions), stoichiometric ratios (excess fluorinating agents), and catalyst selection (e.g., CuI for trifluoromethoxy coupling). Purity is confirmed via HPLC or GC-MS , with yields typically ranging from 50–75% depending on substituent positions .

Q. What spectroscopic techniques are most reliable for characterizing fluorinated benzonitriles?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for distinguishing fluorine environments. For example, the trifluoromethoxy group (CF₃O) shows a singlet near δ -58 ppm, while aromatic fluorines (ortho/meta) resonate between δ -110 to -130 ppm. ¹H NMR helps identify aromatic proton splitting patterns .

- IR Spectroscopy : The nitrile (C≡N) stretch appears at ~2230 cm⁻¹, while C-F stretches (aromatic and CF₃O) occur at 1100–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine/chlorine .

Advanced Research Questions

Q. How do substituent positions (fluorine, trifluoromethoxy) influence reactivity in cross-coupling reactions?

- Methodological Answer : Substituent electronic effects dominate reactivity. For example:

- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, slowing electrophilic substitution but enhancing stability in Suzuki-Miyaura couplings . Fluorine at positions 2 and 4 directs coupling to position 5 via steric and electronic effects.

- Experimental Design : Compare coupling efficiency using Pd catalysts (e.g., Pd(PPh₃)₄) with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives). Monitor yields under varying temperatures (60–100°C) and bases (K₂CO₃ vs. Cs₂CO₃) .

- Data Table :

| Boronic Ester | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Aryl-B(pin) | Pd(PPh₃)₄ | 80 | 68 |

| Heteroaryl-Bpin | PdCl₂(dppf) | 100 | 72 |

Q. What computational models predict adsorption behavior of this compound on metal surfaces?

- Methodological Answer : Density Functional Theory (DFT) simulations reveal adsorption orientations. For example:

- On Ag(111) , the nitrile group binds via the lone pair on nitrogen, while fluorine atoms interact weakly with surface atoms.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate adsorption in acetonitrile, showing reduced surface affinity compared to gas-phase calculations .

- Contradictions : Experimental XPS data may conflict with DFT-predicted binding energies due to solvent/surface charge effects. Resolve discrepancies by hybrid QM/MM approaches .

Q. Are there contradictions in reported catalytic applications of fluorinated benzonitriles?

- Methodological Answer : Discrepancies arise in photocatalytic fragmentation studies:

- : 4-(Trifluoromethoxy)benzonitrile fragments into fluorophosgene under visible light. However, 2,4-difluoro substitution may stabilize the nitrile group, reducing fragmentation yields.

- Resolution : Conduct controlled experiments comparing substituent effects. Use transient absorption spectroscopy to track intermediate lifetimes and confirm mechanistic pathways (e.g., radical vs. charge-transfer routes) .

- Data Table :

| Substituent Pattern | Fragmentation Yield (%) | Dominant Pathway |

|---|---|---|

| 4-OCF₃ | 85 | Charge-transfer |

| 2,4-F, 5-OCF₃ | 42 | Radical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.